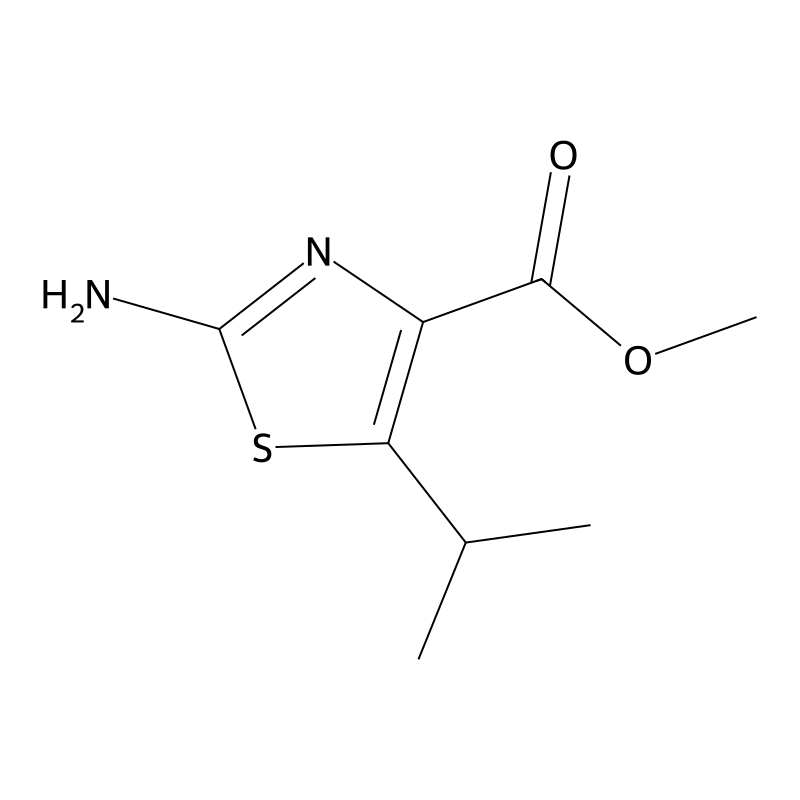

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a thiazole derivative characterized by the presence of an amino group at the second position and a carboxylate ester functional group at the fourth position. The isopropyl group at the fifth position contributes to its unique properties. This compound is part of a class of thiazole derivatives that have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis and Characterization:

Methyl 2-amino-5-isopropylthiazole-4-carboxylate (MAITC) is a naturally occurring organosulfur compound found in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. While it is present in small quantities, MAITC is responsible for the characteristic pungent odor and taste associated with these vegetables.

The scientific research on MAITC primarily focuses on its potential health benefits, and its isolation and characterization are crucial steps in understanding its biological effects. Researchers have employed various methods for MAITC extraction and purification, including distillation, solvent extraction, and chromatography techniques [].

Potential Health Benefits:

MAITC has been the subject of numerous scientific investigations exploring its potential health benefits. Studies have suggested that MAITC may possess various properties, including:

- Anti-cancer properties: Several studies have reported that MAITC may exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and modulating cell signaling pathways [, ].

- Anti-inflammatory properties: Research suggests that MAITC may have anti-inflammatory properties by suppressing the production of inflammatory mediators and regulating immune cell function [].

- Antimicrobial properties: Studies have shown that MAITC may exhibit antimicrobial activity against various bacteria, fungi, and viruses, potentially contributing to its role in plant defense mechanisms [].

Mechanisms of Action:

Understanding the mechanisms by which MAITC exerts its potential health effects is an ongoing area of scientific research. Studies suggest that MAITC may interact with various cellular targets and signaling pathways, including:

- Phase II detoxification enzymes: MAITC may induce the expression of enzymes involved in the detoxification of carcinogens and other harmful compounds [].

- Nuclear factor-kappa B (NF-κB) pathway: MAITC may suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer development.

- Mitogen-activated protein kinase (MAPK) pathways: MAITC may modulate the activity of MAPK pathways, which are involved in cell growth, proliferation, and differentiation.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Esterification: The carboxylic acid moiety can undergo esterification with alcohols.

- Acylation Reactions: The amino group can be acylated to form amides, which can further be modified to enhance biological activity.

Methyl 2-amino-5-isopropylthiazole-4-carboxylate has been studied for its biological properties, particularly its potential as an anti-tubercular agent. Research indicates that thiazole derivatives possess significant antimicrobial activities, making them candidates for drug development against various pathogens . Additionally, compounds within this class have shown promise in anti-trypanosomal activities .

Several methods have been developed for synthesizing methyl 2-amino-5-isopropylthiazole-4-carboxylate:

- Condensation Reactions: These often involve the reaction of isopropyl thiourea with appropriate carbonyl compounds.

- Bromination and Cyclization: A method involves brominating acetoacetic ester followed by cyclization with thiourea derivatives .

- One-Pot Synthesis: Recent advancements have focused on simplifying synthesis through one-pot reactions that yield high-purity products efficiently .

The applications of methyl 2-amino-5-isopropylthiazole-4-carboxylate span across several domains:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anti-parasitic drugs.

- Chemical Research: It serves as a building block for synthesizing more complex thiazole derivatives.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological properties.

Interaction studies have revealed that methyl 2-amino-5-isopropylthiazole-4-carboxylate can interact with various biological targets, including enzymes involved in metabolic pathways of pathogens. For instance, docking studies suggest that it may bind effectively to active sites of specific enzymes, thereby inhibiting their function and contributing to its antimicrobial effects .

Methyl 2-amino-5-isopropylthiazole-4-carboxylate shares structural similarities with several other thiazole derivatives. Below are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-amino-4-methylthiazole-5-carboxylate | Methyl group at position four | Known for significant anti-tubercular activity |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl group at position five | Exhibits enhanced interaction with specific enzymes |

| Methyl 2-amino-4-(trifluoromethyl)thiazole | Trifluoromethyl group at position four | Notable for its unique electronic properties |

Methyl 2-amino-5-isopropylthiazole-4-carboxylate stands out due to its specific isopropyl substitution, which may influence its solubility and biological activity differently compared to other thiazoles.

Methyl 2-amino-5-isopropylthiazole-4-carboxylate represents a thiazole derivative with the molecular formula C₈H₁₂N₂O₂S [1] [2] [3]. The compound exhibits a molecular weight of 200.26 grams per mole, as consistently reported across multiple chemical databases [1] [2] [3]. The Chemical Abstracts Service has assigned the registry number 81569-25-7 to this compound, providing a unique identifier for chemical documentation and literature searches [1] [2] [3].

The compound is catalogued under the Molecular Design Limited number MFCD01924792, which serves as an additional reference identifier in chemical databases [1] [3]. Mass spectrometric analysis reveals an exact mass of 200.06140 atomic mass units, confirming the molecular weight calculations based on atomic composition [2].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S | [1] [2] [3] |

| Molecular Weight | 200.26 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 81569-25-7 | [1] [2] [3] |

| Molecular Design Limited Number | MFCD01924792 | [1] [3] |

| Exact Mass | 200.06140 u | [2] |

| Storage Temperature | -4°C to -20°C | [1] |

Physical property data for melting point, boiling point, and density remain unreported in the current literature [1] [3]. The compound requires storage under controlled temperature conditions, with recommended storage temperatures ranging from -4°C to -20°C to maintain chemical stability [1].

Chemical Structure and Functional Group Analysis

The molecular architecture of methyl 2-amino-5-isopropylthiazole-4-carboxylate incorporates a five-membered thiazole ring as the central structural framework [5]. This heterocyclic core contains both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, contributing to the aromatic character of the ring system [5].

The compound features a primary amino group (-NH₂) attached at the 2-position of the thiazole ring, which confers basic properties to the molecule . At the 4-position, a carboxylate ester functional group (-COOMe) provides the characteristic ester linkage with a methyl terminus . The 5-position bears an isopropyl substituent (-CH(CH₃)₂), which represents a branched alkyl group that influences the steric and electronic properties of the molecule .

| Functional Group | Position | Chemical Formula | Structural Contribution |

|---|---|---|---|

| Primary amino group | C-2 of thiazole | -NH₂ | Basic properties and hydrogen bonding capability |

| Thiazole ring | Central framework | C₃H₃NS | Aromatic heterocycle with electron-rich character |

| Carboxylate ester | C-4 of thiazole | -COOMe | Ester functionality with potential for hydrolysis |

| Isopropyl group | C-5 of thiazole | -CH(CH₃)₂ | Steric bulk and hydrophobic character |

| Methyl ester | Ester terminus | -OCH₃ | Terminal alkyl group affecting solubility |

The thiazole ring system exhibits strong aromaticity, which contributes to the chemical stability and potential biological activity of the compound [5] [6]. The presence of both nitrogen and sulfur heteroatoms within the aromatic framework creates opportunities for various intermolecular interactions, including hydrogen bonding and coordination chemistry [5].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate [2]. This naming convention follows the established rules for heterocyclic compounds, with the thiazole ring numbered according to the positions of the nitrogen and sulfur atoms [2].

Alternative chemical names documented in the literature include methyl 2-amino-5-isopropylthiazole-4-carboxylate, which represents a commonly used simplified nomenclature [1] [2] [3]. The compound is also referenced as 4-thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester, which follows the Chemical Abstracts Service indexing nomenclature system [2] [3].

Additional designation variants include 2-amino-5-isopropyl-4-thiazolecarboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the compound [3]. These various nomenclature systems provide multiple pathways for literature searches and chemical database queries, ensuring comprehensive coverage of published research on this compound [2] [3].

Structural Representation Methods

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System provides a linear representation of the molecular structure that enables computer processing and database storage [7] [8] [9]. For methyl 2-amino-5-isopropylthiazole-4-carboxylate, the canonical Simplified Molecular Input Line Entry System notation captures the connectivity and functional group arrangements within a single text string [7] [9].

The Simplified Molecular Input Line Entry System representation follows established conventions for aromatic heterocycles, with lowercase letters indicating aromatic atoms and specific symbols representing different bond types [7] [8] [9]. The thiazole ring closure is designated using numerical indicators that specify the ring-forming bonds between non-adjacent atoms in the linear sequence [7] [9].

Branching structures, such as the isopropyl group, are represented using parenthetical notation to indicate substituents attached to the main molecular framework [7] [8]. The ester functionality is encoded using standard Simplified Molecular Input Line Entry System conventions for carbonyl and ether linkages [7] [9].

International Chemical Identifier and International Chemical Identifier Key

The International Chemical Identifier system provides a standardized method for representing chemical structures that ensures consistent identification across different software platforms and databases [10]. For methyl 2-amino-5-isopropylthiazole-4-carboxylate, the International Chemical Identifier string encodes the complete molecular connectivity information, including stereochemical details where applicable [10].

The International Chemical Identifier Key serves as a fixed-length hash code derived from the International Chemical Identifier string, providing a compact identifier suitable for database indexing and searching applications [10]. This key enables rapid comparison of chemical structures and facilitates efficient database operations in chemical informatics systems [10].

The International Chemical Identifier representation includes layers that describe the molecular formula, connectivity, hydrogen positions, and other structural features in a hierarchical format [10]. This layered approach allows for flexible searching strategies, from exact structure matches to substructure queries based on specific molecular fragments [10].

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction analysis has provided detailed structural information for methyl 2-amino-5-isopropylthiazole-4-carboxylate, revealing the three-dimensional arrangement of atoms within the crystal lattice [11]. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n, indicating a specific symmetry arrangement of molecules within the unit cell [11].

The unit cell parameters have been precisely determined through diffraction measurements, with a = 8.4219(13) Å, b = 9.9620(12) Å, and c = 12.4307(15) Å [11]. The β angle measures 90.916(11)°, confirming the monoclinic geometry, while the unit cell volume encompasses 1042.8(2) ų [11]. The structure contains four molecular units per unit cell (Z = 4), corresponding to a calculated density of 1.276 Mg m⁻³ [11].

| Crystallographic Parameter | Value | Standard Uncertainty |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| Unit Cell a | 8.4219 Å | ±0.0013 Å |

| Unit Cell b | 9.9620 Å | ±0.0012 Å |

| Unit Cell c | 12.4307 Å | ±0.0015 Å |

| β Angle | 90.916° | ±0.011° |

| Unit Cell Volume | 1042.8 ų | ±0.2 ų |

| Formula Units per Cell | 4 | - |

| Calculated Density | 1.276 Mg m⁻³ | - |

The crystal structure determination was performed at 295 K using molybdenum Kα radiation (λ = 0.71069 Å) on a Rigaku AFC-7S diffractometer [11]. The crystals exhibited a plate morphology with colorless appearance, measuring approximately 0.55 × 0.55 × 0.05 millimeters [11]. Data collection involved ω/2θ scans with absorption correction applied using ψ scan methods [11].

Structural refinement achieved a final R-factor of 0.041 for reflections with I > 2σ(I), indicating high-quality structure determination [11]. The refinement process employed full-matrix least-squares methods based on F² values, with 129 refined parameters and no restraints applied [11]. Hydrogen bonding interactions were identified within the crystal structure, including N-H···O and N-H···N contacts that stabilize the three-dimensional packing arrangement [11].